1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone
Description
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
1-[4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c1-10(24)11-6-8-12(9-7-11)21-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEPHHCEXSKKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)quinazoline-4-amine.
Reaction with 4-Aminophenyl Ethanone: The 2-(trifluoromethyl)quinazoline-4-amine is then reacted with 4-aminophenyl ethanone under specific conditions to form the target compound.
Reaction Conditions: Common reagents used in this synthesis include stannous chloride dihydrate for reduction and POCl3 in DMF for chlorination
Chemical Reactions Analysis
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions using stannous chloride dihydrate can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring, to form various substituted derivatives.
Common reagents used in these reactions include stannous chloride dihydrate for reduction and POCl3 in DMF for chlorination. Major products formed from these reactions include various substituted quinazoline derivatives .
Scientific Research Applications
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone has several scientific research applications:
Cancer Research: The compound has shown potential as an antiproliferative agent against various cancer cell lines, including PC3, K562, and HeLa.
Antimicrobial Activity: Some derivatives of this compound have demonstrated broad-spectrum antimicrobial activity.
Biofilm Inhibition: Certain derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa.
Mechanism of Action
The mechanism of action of 1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets:
Werner (WRN) Helicase Inhibition: The compound has been identified as a potential WRN helicase inhibitor, which is crucial for its antiproliferative activity.
DNA Damage Response: The compound affects the DNA damage response pathways, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone can be compared with other quinazoline derivatives:
Erlotinib and Gefitinib: These are well-known quinazoline derivatives used in the treatment of lung and pancreatic cancers.
Prazosin and Doxazosin: These compounds are used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
The uniqueness of 1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone lies in its trifluoromethyl group, which enhances its biological activity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
